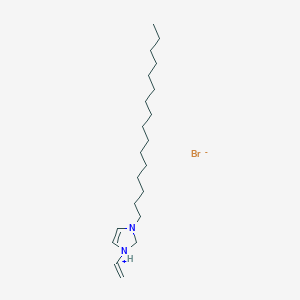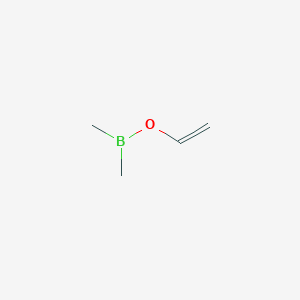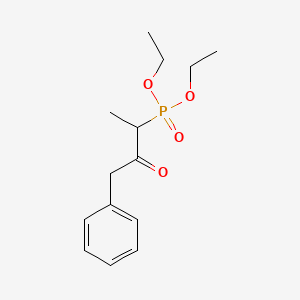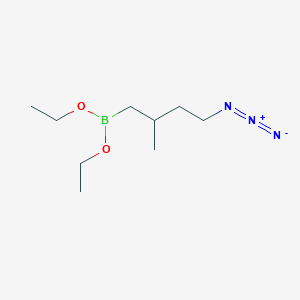
Diethyl (4-azido-2-methylbutyl)boronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (4-azido-2-methylbutyl)boronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of an azido group, a boronate ester, and a methyl-substituted butyl chain. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-azido-2-methylbutyl)boronate typically involves the reaction of diethyl boronate with 4-azido-2-methylbutyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azido group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Diethyl (4-azido-2-methylbutyl)boronate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further participate in various organic transformations.
Substitution: The boronate ester can undergo transmetalation reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
科学研究应用
Diethyl (4-azido-2-methylbutyl)boronate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
作用机制
The mechanism of action of diethyl (4-azido-2-methylbutyl)boronate in chemical reactions involves the interaction of its functional groups with various reagents. For instance, in Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
相似化合物的比较
Similar Compounds
Diethyl (4-bromo-2-methylbutyl)boronate: Similar structure but with a bromo group instead of an azido group.
Diethyl (4-chloro-2-methylbutyl)boronate: Contains a chloro group instead of an azido group.
Diethyl (4-iodo-2-methylbutyl)boronate: Features an iodo group in place of the azido group.
Uniqueness
Diethyl (4-azido-2-methylbutyl)boronate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry. The azido group also provides a handle for further functionalization, making this compound versatile in various synthetic applications.
属性
CAS 编号 |
120986-88-1 |
|---|---|
分子式 |
C9H20BN3O2 |
分子量 |
213.09 g/mol |
IUPAC 名称 |
(4-azido-2-methylbutyl)-diethoxyborane |
InChI |
InChI=1S/C9H20BN3O2/c1-4-14-10(15-5-2)8-9(3)6-7-12-13-11/h9H,4-8H2,1-3H3 |
InChI 键 |
DDTYWEAISZDNKB-UHFFFAOYSA-N |
规范 SMILES |
B(CC(C)CCN=[N+]=[N-])(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


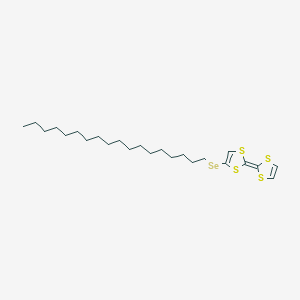
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
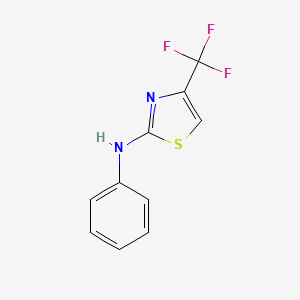

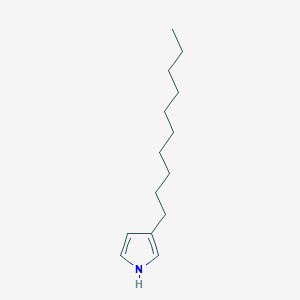

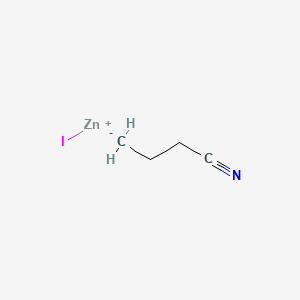

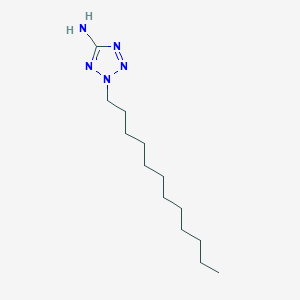

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
